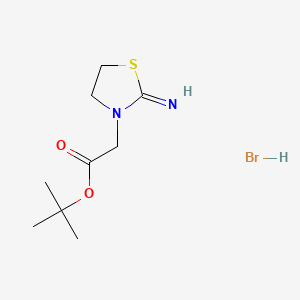

Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide

Description

Chemical Structure and Properties Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide (CAS: 479192-80-8) is a hydrobromide salt featuring a 1,3-thiazolidine ring substituted with an imino group (-NH) at position 2 and a tert-butyl acetate ester at position 3 (Fig. 1). Its molecular formula is C₅H₉BrN₂O₂S, with a molecular weight of 241.16 g/mol .

The tert-butyl ester group may be introduced via alkylation or esterification steps.

Properties

Molecular Formula |

C9H17BrN2O2S |

|---|---|

Molecular Weight |

297.21 g/mol |

IUPAC Name |

tert-butyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide |

InChI |

InChI=1S/C9H16N2O2S.BrH/c1-9(2,3)13-7(12)6-11-4-5-14-8(11)10;/h10H,4-6H2,1-3H3;1H |

InChI Key |

GGHNGVNPNYORRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCSC1=N.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction of thioglycolic acid with an appropriate aldehyde in the presence of a catalyst. This reaction can be carried out under mild conditions and often yields high purity products . Industrial production methods may involve multicomponent reactions, click chemistry, and green chemistry approaches to improve selectivity, yield, and environmental sustainability .

Chemical Reactions Analysis

Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of the thiazolidine ring enhances its ability to interact with biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate

- Structure: Replaces the imino group with a cyanoimino (-N-C≡N) substituent and uses an ethyl ester instead of tert-butyl (Fig. 2).

- Molecular Formula : C₈H₁₀N₂O₂S (free base); hydrobromide salt adds Br (MW ≈ 278 g/mol).

- Ethyl ester offers reduced steric hindrance compared to tert-butyl, possibly affecting metabolic stability .

Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide

2-Imino-1,3-thiazine Derivatives

- Structure : Six-membered 1,3-thiazine ring instead of five-membered thiazolidine (Fig. 4).

- Synthesis : Prepared via reactions of cuminaldehyde, thiourea, and ketones under acidic conditions .

- Key Differences :

Physicochemical and Pharmacological Comparison

Table 1. Comparative Analysis of Key Parameters

Solubility and Stability

- Target Compound: The hydrobromide salt improves water solubility compared to the free base.

- Ethyl Ester Analogs : Ethyl esters are more prone to enzymatic cleavage than tert-butyl, affecting metabolic stability .

- Sulfamoyl Derivative : The sulfamoyl group increases polarity, enhancing aqueous solubility but possibly limiting membrane permeability .

Biological Activity

Tert-butyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its biological activity, particularly in medicinal chemistry. The structural formula is represented as follows:

where denote the specific number of each atom in the molecule. The presence of the thiazolidine moiety often correlates with anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, a study focusing on 2,3-diaryl-1,3-thiazolidin-4-one derivatives demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) with IC50 values ranging from 0.02 to 17.02 μM .

Table 1: Cytotoxic Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7a | MCF7 | 0.02 |

| 7b | HT29 | 1.5 |

| 7c | A2780 | 17.02 |

These compounds not only inhibited cell proliferation but also induced apoptosis and cell cycle arrest at the S and G2/M phases .

Anti-inflammatory Effects

Thiazolidine derivatives have also been studied for their anti-inflammatory properties. Compounds derived from thiazolidine structures have shown to inhibit COX-2 activity significantly. For example, certain derivatives exhibited IC50 values for COX-2 inhibition between 0.42 and 29.11 μM, suggesting they could serve as potential anti-inflammatory agents .

Table 2: COX-2 Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| Compound A | 0.42 |

| Compound B | 29.11 |

The mechanism by which Tert-butyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide exerts its effects may involve multiple pathways:

- Inhibition of Tumor Growth : By inducing apoptosis through mitochondrial pathways.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

- Modulation of Inflammatory Pathways : Inhibiting COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.

Case Studies

A notable case study involved the administration of thiazolidine derivatives in Ehrlich solid carcinoma-bearing mice. The results indicated a marked reduction in tumor volume and mass when treated with specific compounds compared to controls .

Experimental Setup

- Animal Model : Ehrlich solid carcinoma-bearing mice

- Treatment : Various thiazolidine derivatives

- Outcome Measures : Tumor volume and mass reduction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.